molecular formula C7H15BO2 B14157912 [(1S,2S)-2-butylcyclopropyl]boronic acid CAS No. 284493-45-4

[(1S,2S)-2-butylcyclopropyl]boronic acid

Cat. No.: B14157912
CAS No.: 284493-45-4
M. Wt: 142.01 g/mol
InChI Key: JGKUHIAOLUTHAW-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1S,2S)-2-butylcyclopropyl]boronic acid is an organoboron compound that features a cyclopropyl ring substituted with a butyl group and a boronic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,2S)-2-butylcyclopropyl]boronic acid typically involves the borylation of a suitable cyclopropyl precursor. One common method is the hydroboration of a cyclopropyl alkene with a borane reagent, followed by oxidation to yield the boronic acid. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or nickel complexes .

Industrial Production Methods

Industrial production of boronic acids, including this compound, often employs continuous flow processes to enhance efficiency and scalability. These methods may involve the use of Grignard reagents or organolithium compounds to introduce the boron moiety under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

[(1S,2S)-2-butylcyclopropyl]boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic esters, boronates, and various substituted cyclopropyl derivatives .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • Cyclopropylboronic acid
  • Butylboronic acid

Uniqueness

[(1S,2S)-2-butylcyclopropyl]boronic acid is unique due to its specific stereochemistry and the presence of both a cyclopropyl ring and a butyl group. This combination imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .

Properties

CAS No.

284493-45-4

Molecular Formula

C7H15BO2

Molecular Weight

142.01 g/mol

IUPAC Name

[(1S,2S)-2-butylcyclopropyl]boronic acid

InChI

InChI=1S/C7H15BO2/c1-2-3-4-6-5-7(6)8(9)10/h6-7,9-10H,2-5H2,1H3/t6-,7-/m0/s1

InChI Key

JGKUHIAOLUTHAW-BQBZGAKWSA-N

Isomeric SMILES

B([C@H]1C[C@@H]1CCCC)(O)O

Canonical SMILES

B(C1CC1CCCC)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.